molecular formula C6H13NaO12P2 B12966443 Fructose diphosphate sodium CAS No. 296795-67-0

Fructose diphosphate sodium

Cat. No.: B12966443
CAS No.: 296795-67-0
M. Wt: 362.10 g/mol
InChI Key: HBYYJIPCYANMBX-BAOOBMCLSA-M
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Description

Fructose diphosphate sodium, also known as fructose-1,6-diphosphate sodium, is a compound that plays a crucial role in cellular metabolism. It is an intermediate product in the glycolytic pathway, which is essential for the breakdown of glucose to produce energy. This compound is known for its ability to regulate key enzyme activities in glucose metabolism, thereby improving cellular energy metabolism, especially under conditions of ischemia and hypoxia .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fructose diphosphate sodium can be synthesized through a series of chemical reactions. One common method involves the phosphorylation of fructose using adenosine triphosphate (ATP) in the presence of specific enzymes such as phosphofructokinase. The reaction conditions typically include a buffered aqueous solution at a controlled pH and temperature to ensure optimal enzyme activity .

Industrial Production Methods

In industrial settings, this compound is often produced through a more streamlined process. For instance, the compound can be prepared by dissolving this compound and vitamin C in water for injection, followed by the addition of 15-hydroxystearic acid macrogol ester. The solution is then stirred, decolorized, filtered, sterilized, and dried to obtain the final product. This method ensures high purity and stability of the compound, making it suitable for medical applications .

Chemical Reactions Analysis

Metabolic Pathway Reactions

FDP serves as a substrate in glycolysis, where it undergoes enzymatic cleavage to produce energy-rich molecules.

Key Reaction Steps :

  • Cleavage by Aldolase :

    • FDP is cleaved by aldolase (ALDOB) into two triose phosphates:

      • Dihydroxyacetone phosphate (DAP)

      • D-glyceraldehyde 3-phosphate (GAP)

    • This reaction is reversible in gluconeogenesis .

  • ATP Generation :

    • Under anaerobic conditions, FDP enhances ATP production by bypassing regulatory steps in glycolysis. Each FDP molecule yields 2 ATP molecules during anaerobic metabolism, compared to 36 ATP in oxidative phosphorylation .

Enzymatic Activity :

EnzymeFunctionSource
Aldolase (ALDOB)Cleaves FDP into triose phosphates
Triosephosphate isomerase (TIM)Converts DAP to GAP
Glycerol-3-phosphate dehydrogenase (GDH)Reduces DAP using NADH

Stability and pH-Dependent Reactions

FDP’s stability is pH-sensitive, influencing its pharmaceutical applications.

Key Findings :

  • Optimal pH Range : 3.0–4.5 ensures stability in solution .

  • Degradation : At pH > 5.0, FDP degrades rapidly, forming inorganic phosphates .

  • Stabilization Methods :

    • Cationic resin exchanges (e.g., H⁺ for Na⁺) reduce pH without introducing impurities .

Stability Under Stress Conditions :

ConditionResult (After 10 Days)Citation
60°C≤5% degradation
40°C≤3% degradation
Light (4500 lux)No visible precipitates
4°CNo significant changes

Enzymatic Assay and Analytical Reactions

Quantification of FDP relies on enzymatic methods coupled with spectrophotometry.

Reaction Mechanism :

  • Aldolase Cleavage : FDP → DAP + GAP

  • TIM Isomerization : DAP ⇌ GAP

  • GDH Reduction : DAP + NADH → Glycerol-3-phosphate + NAD⁺ .

Validation Parameters :

ParameterValueSource
Linearity (0.1–0.6 mg/mL)r = 0.9997
Recovery Rate (Injection)99.3% (n=9)
Recovery Rate (Plasma)99.0% (n=9)

Interaction with Coagulation Factors

FDP exhibits anticoagulant properties by inhibiting specific coagulation factors.

Inhibitory Effects :

Affected FactorsInhibition MechanismSource
V, VII, IX, XI, XIIProlongs thromboelastogram reaction time (R)
II, VIII, XNo significant effect

Experimental Data :

  • FDP at 10–20 mg/mL increased R value by 30–50% in vitro .

  • No impact on fibrinogen (FBG) or thrombin time (TT) .

Synthetic and Formulation Reactions

Pharmaceutical preparation involves ion-exchange and pH adjustment.

Process Route :

  • Cationic Resin Treatment : Replaces Na⁺ with H⁺ to lower pH .

  • Neutralization : NaOH adjusts final pH to 3.6–3.8 .

Formulation Components :

ComponentConcentration (per 1000 mL)Source
FDP80–120 g
Sodium pyrosulfite0.2–0.8 g
Citric acid0.5–3.0 g

Pharmacokinetic Interactions

FDP is rapidly metabolized post-administration, with limited oral bioavailability.

Key Data :

  • Caco-2 Permeability : Papp > 1 × 10⁻⁶ cm/s (high permeability) .

  • Plasma Half-Life : 2–3 hours in rats .

  • Recovery in Plasma : 63–78% due to cellular uptake .

Scientific Research Applications

Fructose diphosphate sodium has a wide range of applications in scientific research:

Mechanism of Action

Fructose diphosphate sodium exerts its effects by entering cells and activating key enzymes in the glycolytic pathway, such as phosphofructokinase and pyruvate kinase. This activation increases the concentration of adenosine triphosphate and phosphocreatine within the cell, promoting the inward flow of potassium and calcium ions. These changes enhance cellular energy metabolism and glucose utilization, particularly under conditions of ischemia and hypoxia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fructose diphosphate sodium is unique in its ability to directly influence key regulatory enzymes in the glycolytic pathway, making it particularly effective in enhancing cellular energy metabolism under stress conditions. Its role in medical treatments, especially for ischemic conditions, sets it apart from other similar compounds .

Biological Activity

Fructose diphosphate sodium, also known as fructose-1,6-diphosphate (FDP), is a glycolytic metabolite that has garnered attention for its potential therapeutic applications, particularly in the context of ischemia and hypoxia. This article explores the biological activity of FDP, focusing on its pharmacokinetics, therapeutic effects, and relevant case studies.

Pharmacokinetics

FDP is primarily studied for its ability to cross cellular membranes and exert protective effects on tissues during ischemic events. Research indicates that after intraperitoneal administration in animal models, FDP levels in the blood and brain increase simultaneously without a lag, suggesting rapid transport across the blood-brain barrier. In a study involving Sprague-Dawley rats, it was observed that while FDP levels in various tissues (liver, kidney, muscle) returned to baseline within 12 hours, levels in the brain remained elevated .

Table 1: Pharmacokinetic Profile of FDP

TissuePeak Level TimeLevel at 1 Hour (mg/g)Level at 12 Hours (mg/g)
Blood1 hour3.39Decreased from peak
Brain1 hourElevatedElevated
Liver1 hour0.17Baseline
Kidney1 hour0.26Baseline

Cardiovascular Impact

FDP has been shown to improve myocardial performance in patients with heart failure. A randomized clinical trial demonstrated that intravenous administration of FDP resulted in a modest increase in left ventricular ejection fraction by approximately 7% in patients with mild to moderate heart failure . This suggests that FDP may enhance cardiac function by improving energy metabolism during periods of compromised oxygen delivery.

Ischemic Protection

In another study focused on ischemic heart conditions, infusion of FDP significantly reduced myocardial infarction size in rat models subjected to induced ischemia. The results indicated that FDP serves as a critical substrate in anaerobic metabolism, thereby mitigating tissue damage during ischemic episodes .

Case Studies

Case Study: COPD Management
A clinical evaluation involving malnourished patients with chronic obstructive pulmonary disease (COPD) assessed the effects of FDP on respiratory muscle strength. Following FDP administration, significant improvements were noted in maximal inspiratory pressure (PImax), indicating enhanced respiratory muscle performance compared to a placebo group .

Case Study: Coagulation Effects
Research has also indicated that FDP can prolong coagulation reaction times, suggesting potential applications in managing coagulation disorders. This effect was quantified through standardized coagulation tests where FDP significantly affected the reaction time compared to controls .

Properties

CAS No.

296795-67-0

Molecular Formula

C6H13NaO12P2

Molecular Weight

362.10 g/mol

IUPAC Name

sodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] hydrogen phosphate

InChI

InChI=1S/C6H14O12P2.Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1/t3-,5-,6-;/m1./s1

InChI Key

HBYYJIPCYANMBX-BAOOBMCLSA-M

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)[O-].[Na+]

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)[O-].[Na+]

Origin of Product

United States

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